Agrocybenine

Übersicht

Beschreibung

Agrocybenine is a natural compound that belongs to the group of alkaloids . It is an endophytic fungus that was isolated from leaves of the plant Ipomoea batatas . This alkaloid has been shown to have mitogenic activity and bioactivities .

Synthesis Analysis

Agrocybenine can be extracted from certain types of mushrooms . The general extraction method involves drying the mushrooms and using an appropriate solvent, such as ethyl acetate, to extract the part containing Agrocybenine . The extract is then purified and crystallized to obtain pure Agrocybenine .Molecular Structure Analysis

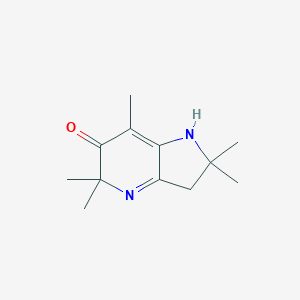

Agrocybenine has a molecular formula of C12H18N2O and a molecular weight of 206.3 . Its chemical structure includes a pyrrolopyridine skeleton . The Agrocybenine molecule contains a total of 34 bonds, including 16 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

Agrocybenine appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Pesticide Residue Analysis

Agrocybenine is used in the study of pesticide residue behaviors and degradation dynamics in Agrocybe aegerita mushrooms . This research provides foundational data for the appropriate use and the maximum residue limit (MRL) establishment for insecticides in A. aegerita .

Antifungal Activity

Agrocybenine exhibits antifungal activity . This makes it valuable in the research and development of new antifungal agents.

Bioactive Secondary Metabolites

Agrocybenine is an important source of bioactive secondary metabolites . These metabolites have various applications in scientific research, including the study of cellular processes and the development of new drugs.

Free Radical Scavenging

Agrocybenine is used in the study of free radical scavenging activity . This is important in the research of oxidative stress-related diseases, as free radicals can cause damage to cells, proteins, and DNA.

Anticancer Activity

Agrocybenine is associated with cylindan, which has anticancer activity . This makes it valuable in cancer research and the development of new anticancer drugs.

Mushroom Cultivation

Agrocybenine is found in Agrocybe aegerita, also known as the poplar mushroom . This mushroom is cultivated and sold in several countries, and the presence of Agrocybenine contributes to its properties.

Eigenschaften

IUPAC Name |

2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBGQBSPIWKINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152171 | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agrocybenine | |

CAS RN |

178764-92-6 | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178764-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Agrocybenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

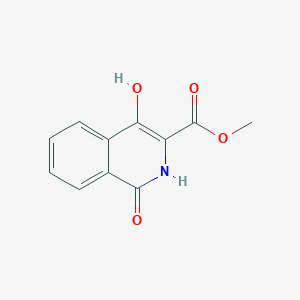

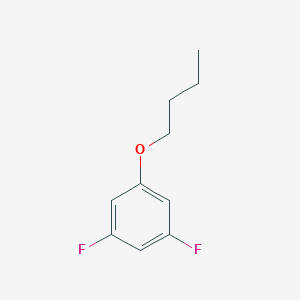

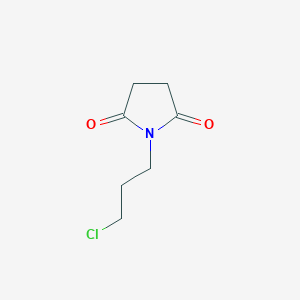

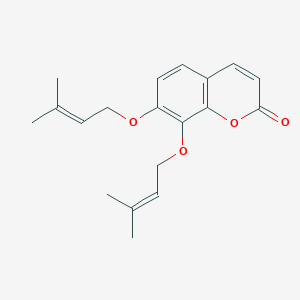

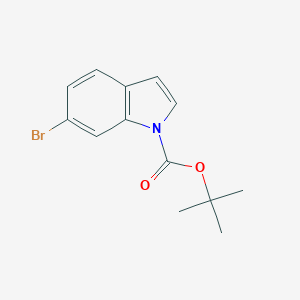

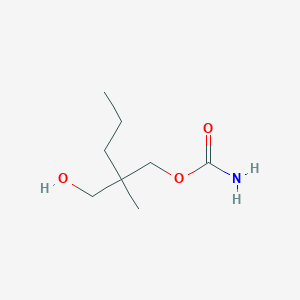

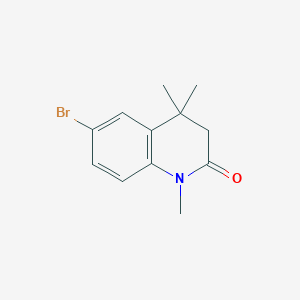

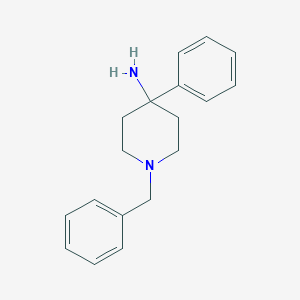

Retrosynthesis Analysis

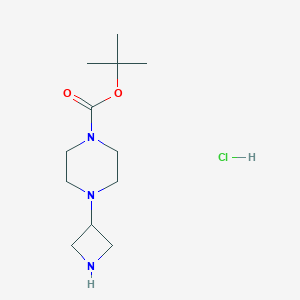

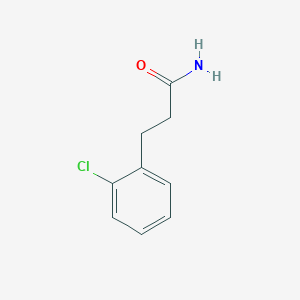

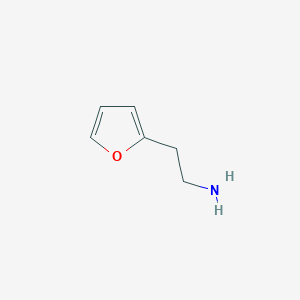

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Agrocybenine and where is it found?

A1: Agrocybenine is a novel class of alkaloid originally isolated from the Korean mushroom Agrocybe cylindracea [, ]. It has also been identified as a constituent of Anacyclus pyrethrum, a plant traditionally used for various medicinal purposes [].

Q2: What is the structure of Agrocybenine?

A2: Unfortunately, the provided abstracts do not disclose the detailed molecular formula, weight, or spectroscopic data for Agrocybenine. Further research into full-text articles or chemical databases would be necessary to obtain this structural information.

Q3: What are the known biological activities of Agrocybenine?

A3: While the provided abstracts do not mention specific biological activities of Agrocybenine, Anacyclus pyrethrum extracts, which contain Agrocybenine, have been reported to exhibit various bioactivities. These include anesthetic, antidepressant, antiepileptic, blood circulatory, and anticonvulsive activities []. Further research is required to determine if Agrocybenine contributes to these activities and to explore its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)